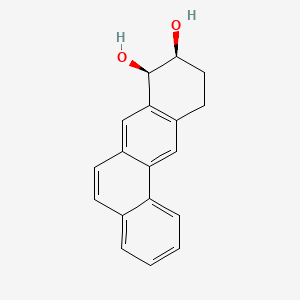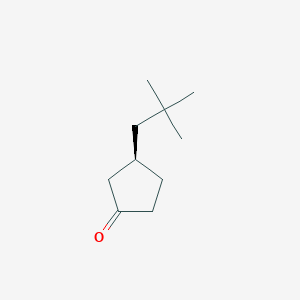![molecular formula C17H19NO3 B14369192 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- CAS No. 91740-63-5](/img/structure/B14369192.png)
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- is a chemical compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry, where they are used as antibiotics and chiral auxiliaries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of epoxides with isocyanates in the presence of a catalyst such as triethylamine hydroiodide. This reaction is conducted under solvent-free conditions at elevated temperatures (around 100°C), yielding the desired oxazolidinone in good to excellent yields .
Industrial Production Methods
Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of catalysts and reaction conditions is crucial to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalenyloxy methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- has several scientific research applications:
Medicine: Explored for its potential as an antimicrobial agent, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- involves its interaction with molecular targets such as ribosomes. By binding to the ribosomal subunit, it inhibits the initiation of protein synthesis, thereby exerting its antimicrobial effects. This mechanism is similar to other oxazolidinones, which prevent bacteria from producing essential proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat serious infections.
Tedizolid: A newer oxazolidinone with a similar spectrum of activity but fewer side effects.
Eigenschaften
CAS-Nummer |
91740-63-5 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
5-(naphthalen-1-yloxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H19NO3/c1-12(2)18-10-14(21-17(18)19)11-20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14H,10-11H2,1-2H3 |
InChI-Schlüssel |
NFYJEFQNQKQGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(OC1=O)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)


![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)

